molecular formula C10H6N2O2S B1296385 Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 64951-09-3

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

Cat. No.: B1296385
CAS No.: 64951-09-3
M. Wt: 218.23 g/mol
InChI Key: RPTIDKXUZBSTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The historical development of imidazo[2,1-b]benzothiazole-2-carboxylic acid traces back to the broader exploration of benzothiazole derivatives that began in the mid-20th century. Early research into heterocyclic compounds containing both nitrogen and sulfur atoms led to the systematic investigation of various fused ring systems. The specific compound was first catalogued with the Chemical Abstracts Service number 64951-09-3 and subsequently assigned the National Cancer Institute number 296238, indicating its early recognition for potential therapeutic applications.

The synthesis and characterization of imidazo[2,1-b]benzothiazole-2-carboxylic acid emerged from methodical studies of imidazo-thiazole conjugates during the late 20th century. Research groups focused on developing efficient synthetic routes that could accommodate the complex tricyclic structure while maintaining functional group integrity. The compound's discovery was part of broader investigations into antiallergic agents, where researchers systematically explored carboxylic acid derivatives from various heterocyclic scaffolds.

The compound gained prominence through its inclusion in the National Cancer Institute's development therapeutics program, which provided services and resources to academic and private-sector research communities worldwide. This institutional recognition facilitated widespread research into its properties and potential applications. The European Chemicals Agency and the Environmental Protection Agency's DSSTox database subsequently catalogued the compound, establishing its regulatory framework and safety profile for research purposes.

Modern synthetic approaches to imidazo[2,1-b]benzothiazole-2-carboxylic acid have benefited from advances in heterocyclic chemistry, particularly the development of solvent-free Friedel-Crafts acylation methods using Eaton's reagent, which achieve yields of 90-96% while maintaining environmental friendliness. These methodological improvements have made the compound more accessible for research applications and have contributed to its increased study in medicinal chemistry contexts.

Classification within Heterocyclic Chemistry

Imidazo[2,1-b]benzothiazole-2-carboxylic acid belongs to the class of polycyclic heterocycles, specifically categorized as an imidazothiazole derivative. The compound features a tricyclic structure comprising three distinct but fused ring systems: an imidazole ring, a thiazole ring, and a benzene ring. This classification places it within the broader family of nitrogen-sulfur containing heterocycles, which are recognized for their diverse biological activities and pharmaceutical applications.

Within the systematic classification of heterocyclic compounds, this molecule represents a bridged bicyclic system where the imidazole and thiazole rings share a common nitrogen-carbon bond. The [2,1-b] fusion pattern indicates the specific connectivity between the imidazole and thiazole components, distinguishing it from other possible regioisomers. The additional benzene ring fused to the thiazole component creates the benzothiazole moiety, resulting in the complete tricyclic architecture.

The compound's classification extends to its functional group characteristics, specifically as a carboxylic acid derivative. The carboxyl group at position 2 of the imidazole ring provides the molecule with acidic properties and serves as a critical site for bioconjugation and derivatization reactions. This functional classification is particularly important for understanding the compound's reactivity patterns and potential for chemical modification.

From a structural chemistry perspective, imidazo[2,1-b]benzothiazole-2-carboxylic acid exhibits aromaticity across all three ring systems, contributing to its stability and unique electronic properties. The presence of three non-carbon heteroatoms (two nitrogen atoms and one sulfur atom) within the fused ring system creates multiple sites for potential intermolecular interactions, including hydrogen bonding and coordination chemistry.

Nomenclature and Structural Classification

The systematic nomenclature of imidazo[2,1-b]benzothiazole-2-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The name reflects the hierarchical fusion pattern, beginning with the imidazo component, followed by the fusion descriptor [2,1-b], then the benzothiazole component, and finally the carboxylic acid substituent position. Alternative nomenclature systems recognize the compound as benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid, emphasizing the benzene ring fusion to the core imidazothiazole system.

The molecular structure can be described using multiple chemical identifier systems. The International Chemical Identifier key RPTIDKXUZBSTRL-UHFFFAOYSA-N provides a unique digital signature for the compound, while the Simplified Molecular Input Line Entry System representation C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)O describes the complete connectivity pattern. These standardized representations facilitate database searches and computational chemistry applications.

Structural classification reveals several key features of the molecular architecture. The compound contains a total of ten carbon atoms, six hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The tricyclic framework exhibits planar geometry due to the aromatic character of all three rings, with the carboxylic acid group potentially adopting various conformations depending on the chemical environment.

The compound exists in multiple forms, including an anhydrous form and a hydrate form. The hydrated version, with the molecular formula C₁₀H₆N₂O₂S·H₂O and molecular weight of 236.247 g/mol, demonstrates the compound's ability to form crystalline structures with incorporated water molecules. This structural diversity affects physical properties such as melting point, which ranges from 266-268°C for the hydrate form, and solubility characteristics in various solvents.

Significance in Organic and Medicinal Chemistry Research

The significance of imidazo[2,1-b]benzothiazole-2-carboxylic acid in contemporary research stems from its remarkable versatility as both a synthetic intermediate and a bioactive compound. In organic chemistry, the molecule serves as a crucial scaffold for developing diverse chemical libraries through systematic structural modifications. The presence of multiple reactive sites, including the carboxylic acid functionality and the electron-rich aromatic systems, enables extensive derivatization strategies for structure-activity relationship studies.

In medicinal chemistry research, the compound has demonstrated significant potential as an antimycobacterial agent. Studies have revealed that derivatives of imidazo[2,1-b]benzothiazole-2-carboxylic acid exhibit potent activity against Mycobacterium tuberculosis, with the most active derivative showing an inhibitory concentration (IC₉₀) of 7.05 μM and an IC₅₀ of 2.32 μM against Mycobacterium tuberculosis H37Ra. This antimycobacterial activity operates through interaction with pantothenate synthetase, a critical enzyme in mycobacterial metabolism.

The compound's therapeutic versatility extends beyond antimicrobial applications. Research has documented its utility in developing carbonic anhydrase inhibitors, with specific derivatives showing selective inhibitory activity against human carbonic anhydrase isoform II with inhibition constants ranging from 57.7 to 98.2 μM. This selectivity profile makes it valuable for understanding physiological roles of carbonic anhydrase isoforms in various pathological conditions.

Contemporary pharmaceutical research has identified imidazo[2,1-b]benzothiazole-2-carboxylic acid derivatives as modulators of endothelial nitric oxide synthase expression. These compounds upregulate enzyme expression and find applications in cardiovascular disorders including atherosclerosis, thrombosis, coronary artery disease, hypertension, and cardiac insufficiency. The mechanism involves enhancement of nitric oxide levels, which provides vasodilating effects and inhibits platelet aggregation.

The compound's significance in drug discovery is further emphasized by its incorporation into various hybrid molecules and conjugates. Research has demonstrated successful coupling with piperazine derivatives to create novel carbonic anhydrase inhibitors, while other studies have explored its combination with triazole and isoxazole moieties to generate potent cytotoxic agents. These multitarget approaches represent contemporary strategies in medicinal chemistry for developing more effective therapeutic agents with improved pharmacological profiles.

Properties

IUPAC Name

imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTIDKXUZBSTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315693
Record name Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64951-09-3
Record name 64951-09-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid (IBCA) is a heterocyclic organic compound that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. This article explores the biological activity of IBCA, supported by research findings and data tables summarizing its effects in various studies.

Chemical Structure and Properties

IBCA has a molecular formula of C₁₁H₈N₂O₂S·H₂O and appears as a white to off-white powder. It has a melting point ranging from 305 to 307°C and exhibits moderate solubility in solvents like dimethyl sulfoxide (DMSO) and ethanol, while being slightly soluble in water. The unique imidazo-benzothiazole core structure is crucial for its biological activity.

Antimicrobial Activity

IBCA has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria and fungi. For example, one study reported an IC50 value of 2.32 μM against Mycobacterium tuberculosis (Mtb), indicating potent anti-mycobacterial activity .

Antitumor Activity

Research has indicated that IBCA exhibits antitumor effects through cytotoxic mechanisms. A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring enhance its cytotoxicity against cancer cell lines. Compounds derived from IBCA were found to induce apoptosis in cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of IBCA. It has been shown to suppress the production of pro-inflammatory cytokines in various models of inflammation. One notable finding was its ability to reduce delayed-type hypersensitivity (DTH) responses without affecting humoral immunity in animal models .

Data Summary

The following table summarizes key findings related to the biological activity of IBCA:

Activity Target IC50 Value Reference
AntimicrobialMycobacterium tuberculosis2.32 μM
AntitumorCancer cell linesVaries
Anti-inflammatoryDTH responseSignificant suppression
ImmunosuppressiveDelayed-type hypersensitivitySignificant suppression

The mechanism by which IBCA exerts its biological effects is multifaceted. Its interaction with biological targets often involves binding to specific receptors or enzymes, leading to downstream effects such as apoptosis in tumor cells or inhibition of bacterial growth. Molecular docking studies have suggested that IBCA binds effectively to targets involved in cell proliferation and inflammation pathways .

Case Studies

  • Antimycobacterial Activity : A study focused on synthesizing derivatives of IBCA revealed that certain modifications led to enhanced activity against Mtb strains while exhibiting low toxicity towards human lung fibroblast cells . This selectivity is crucial for developing safer therapeutic agents.
  • Antitumor Efficacy : Another investigation into the antitumor potential of IBCA derivatives demonstrated significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values lower than those of standard chemotherapeutics . This positions IBCA as a promising candidate for further development in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Table 1: Key Structural Analogs and Their Activities
Compound Name/ID Structural Features Biological Activity (Target) Key Data (MIC/IC₅₀) Reference ID
Imidazo[2,1-b]thiazole carboxamide (A) Carboxamide substituent Anti-TB (Mtb PS inhibition) MIC: 3.53 mM; IC₅₀: 0.53 ± 0.13 mM
Aza-spiro carboxamide (B) Spirocyclic aza-group Anti-TB (Mtb PS inhibition) MIC: 0.061 mM; Toxicity >100 mM
7-(Trifluoromethyl) derivative CF₃ group at position 7 Enhanced lipophilicity/metabolic stability N/A (Preclinical evaluation)
N-Alkylated carboxamide (C) Piperazine and triazole moieties Anti-TB (Kinase inhibition) MIC: 0.12–1.24 μM
Ethyl ester hydrochloride (CAS 34467-12-4) Ethyl ester, 5,6-dihydro-3-methyl substitution Improved solubility N/A (Synthetic intermediate)
Triazole-linked analogs (E, F, G) 1,2,3-Triazole core Anti-TB (Mtb PS inhibition) MIC: 0.85–2.1 μM

Key Findings from Comparative Studies

Anti-TB Potency :

  • The aza-spiro derivative B exhibits superior anti-TB activity (MIC: 0.061 μM) compared to the parent carboxylic acid derivatives, likely due to enhanced target binding from its conformational rigidity .
  • Triazole-containing analogs (e.g., E, F, G ) show moderate activity (MIC: 0.85–2.1 μM) but broader selectivity against drug-resistant Mtb strains .

Role of Substituents :

  • Electron-withdrawing groups (e.g., CF₃ in CAS 149210-28-6) improve metabolic stability and membrane permeability, critical for in vivo efficacy .
  • Carboxamide derivatives (e.g., A , C ) exhibit stronger enzyme inhibition than carboxylic acids, attributed to hydrogen bonding with Mtb PS .

Synthetic Accessibility :

  • Ethyl ester derivatives (e.g., CAS 34467-12-4) serve as intermediates for hydrolysis to the active carboxylic acid form, with yields >80% under basic conditions .
  • Click chemistry enables efficient synthesis of triazole-linked analogs (e.g., IT01–IT27 ) with modular substituent variations .

Pharmacological and Chemical Advantages

  • Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic Acid :
    • Acts as a precursor for prodrugs (e.g., ester derivatives) with tunable pharmacokinetics .
    • Directly inhibits Mtb PS (IC₅₀: <1 μM) but suffers from rapid hepatic clearance .
  • Benzo-[d]-imidazo-[2,1-b]-thiazole Derivatives :
    • Broader spectrum against Gram-positive bacteria (MIC: 2–8 μg/mL) due to enhanced membrane interaction .

Preparation Methods

Multicomponent Reactions

Multicomponent reactions are a prominent method for synthesizing this compound. These reactions can be performed under solvent-free conditions, yielding high-purity products.

  • Reagents : Typically involve substituted 2-aminobenzothiazoles and ethyl bromopyruvate or 4-chloroacetoacetate.
  • Process : The reaction proceeds through the formation of intermediates that are subsequently hydrolyzed to yield the carboxylic acid.

Cyclization Reactions

Cyclization reactions are another effective method for synthesizing Imidazo[2,1-b]benzothiazole derivatives.

  • Reagents : Ethyl 2-chloro-3-oxobutanoate is commonly used.
  • Process : The precursor amines react in a polar solvent such as 1,4-dioxane under reflux conditions. This is followed by ester hydrolysis (using lithium hydroxide) and amide coupling (with HATU or Hunig’s base).

Stepwise Synthesis

A stepwise synthesis approach can also be employed to construct the compound:

  • Step A : React 2-amino-6-hydroxybenzothiazole with a suitable leaving group (e.g., halo or sulfonate) to form an intermediate.

  • Step B : Further react this intermediate with additional reagents under basic conditions (e.g., potassium carbonate) at elevated temperatures (90°C to 110°C).

  • Step C : Reduction of the nitro group in the intermediate to yield the final product using hydrogen or hydrogen transfer reagents like ammonium formate.

To confirm the identity and purity of synthesized Imidazo[2,1-b]benzothiazole-2-carboxylic acid, various analytical techniques are employed:

Technique Purpose
Infrared Spectroscopy Identify functional groups
Nuclear Magnetic Resonance Confirm molecular structure
Mass Spectrometry Determine molecular weight
High-Performance Liquid Chromatography Assess purity
Thin-Layer Chromatography Monitor reaction progress

Recent studies have highlighted the biological significance of Imidazo[2,1-b]benzothiazole-2-carboxylic acid:

  • The compound exhibits notable activity against various pathogens and has been investigated for its potential therapeutic applications in treating inflammatory diseases and cancer.

  • Structure-activity relationship studies have revealed insights into how modifications at different positions on the imidazo[2,1-b]benzothiazole framework can enhance biological activity.

Q & A

Q. What are the most efficient synthetic routes for imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid derivatives?

Methodological Answer: Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) is a high-yield (90–96%), environmentally friendly method for synthesizing fused imidazo[2,1-b]thiazole derivatives. This approach avoids toxic solvents and simplifies purification . Cyclization of ethyl 2-chloro-3-oxobutanoate with precursor amines in 1,4-dioxane under reflux is another validated route, followed by ester hydrolysis (LiOH) and amide coupling (HATU/Hunig’s base) to generate bioactive derivatives .

Q. How are imidazo[2,1-b]thiazole derivatives characterized for structural validation?

Methodological Answer: Key techniques include:

  • 1H NMR : Peaks for methyl groups (δ 2.28 ppm) and carboxylic acid protons (δ 12.08 ppm) confirm intermediate formation .
  • Mass Spectrometry (MS) : [M+1] peaks (e.g., m/z = 261.2) verify molecular weights .
  • TLC : Monitors reaction progress under UV light .

Q. What in vitro assays are used to evaluate the antimycobacterial activity of these compounds?

Methodological Answer: Derivatives are screened against non-tuberculous mycobacteria (NTMs) using microbroth dilution assays. Minimum inhibitory concentrations (MICs) are determined, with active compounds (e.g., IT06, IT10) showing binding to mycobacterial enzyme targets (e.g., 3IUB) via hydrogen bonds, π-π, and halogen interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted pharmacokinetic properties and experimental bioavailability?

Methodological Answer: While Veber’s rule predicts good oral bioavailability based on rotatable bonds and polar surface area, experimental validation via Caco-2 permeability assays or in vivo pharmacokinetic studies is critical. For example, ester-to-acid hydrolysis (e.g., compound 3 → 4 in ) may alter solubility, necessitating pH-dependent solubility profiling and logP measurements .

Q. What strategies optimize multi-step syntheses of imidazo[2,1-b]thiazole carboxamide triazoles to mitigate low yields?

Methodological Answer:

  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, ensuring stoichiometric control of azides and alkynes .
  • Boc Deprotection : Optimize acidic conditions (e.g., HCl/dioxane) to avoid side reactions .
  • Scale-up : Replace column chromatography with recrystallization or centrifugal partitioning for intermediates .

Q. How do molecular docking studies inform SAR for antimycobacterial derivatives?

Methodological Answer: Docking into mycobacterial enzyme active sites (e.g., 3IUB) identifies critical interactions:

  • Hydrogen bonds with Thr100 or Gly101 (yellow in 2D diagrams).
  • π-π stacking with hydrophobic residues (blue/pink in 3D models). Compounds like IT06 and IT10 show enhanced activity due to halogen (Cl/Br) interactions with catalytic pockets .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across derivatives?

Methodological Answer:

  • ANOVA or Student’s t-test : Compare MICs across derivatives (e.g., IT01–IT27) to identify significance (p < 0.05) .
  • Principal Component Analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with activity trends .
  • Dose-response curves : Calculate IC50 values for enzyme inhibition assays .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for imidazo[2,1-b]thiazole derivatives?

Methodological Answer:

  • Scaffold diversification : Introduce substituents (e.g., alkyl, aryl, halogens) at positions 3, 5, and 6.
  • Control groups : Include reference drugs (e.g., isoniazid) and solvent controls in bioassays .
  • Parallel synthesis : Use 96-well plates for high-throughput screening of derivatives .

Q. What in silico tools predict drug-likeness and off-target effects?

Methodological Answer:

  • SwissADME : Evaluates compliance with Lipinski’s rule and bioavailability radar .
  • MolSoft : Predicts toxicity (e.g., hepatotoxicity) via similarity to known toxicophores .
  • AutoDock Vina : Screens against human CYP450 isoforms to assess metabolic stability .

Q. How to address low reproducibility in solvent-free syntheses?

Methodological Answer:

  • Reagent purity : Ensure Eaton’s reagent is freshly prepared to avoid moisture degradation .
  • Temperature control : Use oil baths (±2°C) instead of air condensers for exothermic reactions .
  • Catalyst screening : Test alternatives like FeCl3 or ZnCl2 if yields drop below 80% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.